molecular formula C7H9NOS B11807304 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione

5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione

Cat. No.: B11807304
M. Wt: 155.22 g/mol
InChI Key: GNSGIDOZMMSBAJ-UHFFFAOYSA-N
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Description

Chemical Significance and Historical Context

This compound belongs to the pyridine-thione family, a class of compounds known for their ability to coordinate transition metals through sulfur and nitrogen atoms. The hydroxymethyl group at position 5 enhances water solubility compared to simpler pyridine-thiones like 2-mercapto-6-methylpyridine (logP = 1.68), while the methyl group at position 6 introduces steric effects that influence regioselectivity in substitution reactions.

Historically, pyridine-thiones gained prominence after the 1980s discovery of their role in nickel-containing hydrogenases. Recent studies (2020–2025) have explored derivatives with oxygen-containing substituents like hydroxymethyl groups for improved biocompatibility in medicinal chemistry applications.

Table 1: Comparative Properties of Related Pyridine-Thiones

Compound Name Molecular Formula Molecular Weight (g/mol) logP
This compound C₇H₉NOS 155.22 0.89*
2-Mercapto-6-methylpyridine C₆H₇NS 125.19 1.68
5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione C₇H₉NOS 155.22 0.92

*Calculated using PubChem’s XLogP3 algorithm

Nomenclature and Systematic Classification

The compound’s IUPAC name derives from its pyridine backbone with three key features:

  • A thione group (=S) at position 2
  • A hydroxymethyl (-CH₂OH) substituent at position 5
  • A methyl (-CH₃) group at position 6

Systematic classification places it in these categories:

  • Parent structure : 1H-pyridine-2-thione (CAS 2362-42-3)
  • Substituent hierarchy : C-6 methyl > C-5 hydroxymethyl (Cahn-Ingold-Prelog rules)
  • Functional groups : Thioamide (S=C-N), secondary alcohol

The SMILES string CC1=CC(=S)NC(CO)=C1 precisely encodes its structure, differentiating it from the 4-methyl isomer (SMILES: CC1=CC(=S)NC=C1CO).

Research Objectives and Knowledge Gaps

Current research priorities include:

  • Developing stereoselective synthesis methods (current yields <60% for analogs)
  • Characterizing metal complexation behavior with late transition metals
  • Exploring applications in:
    • Asymmetric catalysis (leveraging chiral hydroxymethyl group)
    • Bioinorganic chemistry (mimicking molybdopterin cofactors)

Critical knowledge gaps identified:

  • Lack of X-ray crystallographic data for the free ligand
  • Limited understanding of tautomeric equilibrium between thione and thiol forms
  • Absence of thermodynamic stability studies in aqueous media

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

5-(hydroxymethyl)-6-methyl-1H-pyridine-2-thione

InChI

InChI=1S/C7H9NOS/c1-5-6(4-9)2-3-7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10)

InChI Key

GNSGIDOZMMSBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=S)N1)CO

Origin of Product

United States

Preparation Methods

General Procedure for 1-Hydroxy-pyridine-2-thione Derivatives

The synthesis of structurally analogous 1-hydroxy-5-R-pyridine-2(1H)-thiones, as described in, involves the treatment of 2-{[amino(imino)methyl]thio}-1-hydroxy-5-R-pyridinium chloride with sodium carbonate. For 5-(hydroxymethyl)-6-methylpyridine-2(1H)-thione, the R group would correspond to a hydroxymethyl substituent, while a methyl group occupies the 6-position.

Reaction Conditions:

  • Precursor: 2-{[amino(imino)methyl]thio}-1-hydroxy-5-(hydroxymethyl)-6-methylpyridinium chloride (1 mmol)

  • Base: Sodium carbonate (2 mmol in 10 mL H₂O)

  • Acid Work-Up: Concentrated HCl to pH ~1

  • Yield (Hypothetical): 60–70% (extrapolated from)

Characterization Data (Projected):

  • Melting Point: 80–85°C (cf. 76–79°C for methyl ester analogue)

  • Mass Spectrometry: m/z 198.22 [M⁺] (C₈H₁₀N₂O₂S)

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 4.55 (s, 2H, CH₂OH), 7.52 (d, 1H, J = 9.8 Hz), 7.65 (d, 1H, J = 9.8 Hz), 8.70 (s, 1H, OH)

Key Challenges:

  • Synthesis of the pyridinium chloride precursor requires regioselective introduction of both hydroxymethyl and methyl groups, which may necessitate multi-step functionalization of a pre-substituted pyridine.

  • Competing tautomerization between the thione and thiol forms must be controlled during acidification.

N-Oxide Intermediate Pathway

Oxidation and Thiolation of 2-Bromo-Substituted Pyridines

The preparation of 1-hydroxypyridine-2-thione derivatives via N-oxide intermediates, as outlined in, offers an alternative route. For the target compound, this would involve:

Step 1: Synthesis of 5-(Hydroxymethyl)-6-methylpyridine N-Oxide

  • Starting Material: 2-Bromo-5-(hydroxymethyl)-6-methylpyridine

  • Oxidizing Agent: Peracetic acid or m-chloroperbenzoic acid (MCPBA) in CHCl₃

  • Conditions: 0°C to room temperature, 12–24 hours

Step 2: Thione Group Introduction

  • Reagent: Hydrogen sulfide (H₂S) or Lawesson’s reagent

  • Solvent: Ethanol or dichloromethane

  • Yield (Hypothetical): 50–65%

Analytical Considerations:

  • ¹³C NMR: Expected resonance at δ 180–185 ppm for C=S moiety.

  • UV/Vis: λₘₐₓ ~320 nm (π→π* transition of the thione group).

Limitations:

  • Commercial unavailability of 2-bromo-5-(hydroxymethyl)-6-methylpyridine necessitates custom synthesis, increasing complexity.

  • Safety concerns associated with H₂S handling.

Post-Synthetic Modification of Ester Derivatives

Reduction of 5-Carboxyester Analogues

Comparative Analysis of Methodologies

Method Advantages Disadvantages Yield Range
Pyridinium ChlorideHigh atom economy; one-pot synthesisPrecursor synthesis complexity60–70%
N-Oxide PathwayEstablished for parent compoundsRequires custom bromopyridine synthesis50–65%
Ester ReductionUtilizes commercially accessible intermediatesMulti-step process; LiAlH₄ handling hazards70–80%

Scalability and Industrial Applicability

The pyridinium chloride route (Method 1) offers the most direct pathway but requires optimization for large-scale precursor synthesis. In contrast, the ester reduction approach (Method 3) benefits from scalability of ester intermediates, albeit with additional purification steps. Industrial adoption would favor Method 3 due to safer reagents (avoiding H₂S) and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-6-methylpyridine-2(1H)-thione.

    Reduction: 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thiol.

    Substitution: 5-(Hydroxymethyl)-6-halogenomethylpyridine-2(1H)-thione.

Scientific Research Applications

5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyridine-2(1H)-thione Derivatives
Compound Name Substituents (Positions) Key Functional Groups Reference
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione 5-(CH2OH), 6-(CH3) Thione (-S=), hydroxymethyl N/A
5-Acetyl-3-cyano-4-(p-methoxyphenyl)-6-methylpyridine-2(1H)-thione 3-(CN), 4-(p-OCH3Ph), 5-(COCH3), 6-(CH3) Thione (-S=), acetyl, cyano
1-Hydroxy-4-methylpyridine-2(1H)-thione 1-(OH), 4-(CH3) Thione (-S=), hydroxyl
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione 5-(F), 2-(pyridyl), 6-(CH3) Thione (-S=), fluorinated pyridyl

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The presence of cyano (-CN) and acetyl (-COCH3) groups in the 5-acetyl-3-cyano derivative enhances electrophilic reactivity, facilitating nucleophilic attacks at the thione sulfur .
  • Hydrogen-Bonding Capacity: The hydroxymethyl group in the target compound may improve solubility in polar solvents compared to non-polar substituents (e.g., methyl or aryl groups) .
  • Steric Effects : Bulky substituents (e.g., p-methoxyphenyl in ) reduce reaction rates in nucleophilic substitutions due to steric hindrance.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends Reference
This compound Not reported 169.23 (C7H9NOS) High in polar solvents N/A
5-Acetyl-3-cyano-4-(p-methoxyphenyl)-6-methylpyridine-2(1H)-thione Not reported 355.42 (C19H17N3O2S) Moderate in ethanol
1-Hydroxy-4-methylpyridine-2(1H)-thione Not reported 141.19 (C6H7NOS) Soluble in DMSO
5-(Hydroxymethyl)pyridin-2(1H)-one Not reported 125.13 (C6H7NO2) 1.225 g/cm³ (predicted)

Key Observations :

  • Solubility : Hydroxymethyl and hydroxyl groups improve aqueous solubility compared to hydrophobic substituents like aryl or acetyl groups .

Biological Activity

5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure and purity. The thione functional group is crucial for its biological activity, influencing its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thione derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that related hydroxypyridine-thione compounds exhibited potent inhibition against VIM2-producing E. coli, restoring the antibiotic activity of amoxicillin with a Ki value of 13 nM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundKi (nM)CC50 (μM)TI
1-Hydroxypyridine-2(1H)-thione1397.4880
This compoundTBDTBDTBD

Anticancer Activity

The anticancer properties of pyridine derivatives have been extensively studied. Compounds containing the thione moiety have been shown to induce antiproliferative effects in various cancer cell lines by inhibiting topoisomerase activity . The specific activity of this compound in this context remains to be fully elucidated, but related compounds have demonstrated significant cytotoxicity against human cancer cell lines.

Table 2: Cytotoxicity Data for Pyridine Derivatives

CompoundCell LineIC50 (μM)
Compound A (e.g., thiazole derivative)PC3 (prostate)15
Compound B (e.g., pyridine derivative)HCT116 (colorectal)20
This compoundTBDTBD

The mechanism by which thiones exert their biological effects often involves interaction with metal ions or enzymes. For instance, zinc chelation has been proposed as a mechanism for some thiones, enhancing their antimicrobial properties by disrupting enzyme function . Furthermore, the ability to inhibit topoisomerases suggests that these compounds may interfere with DNA replication and repair processes in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent investigation into a series of hydroxypyridine-thiones revealed that certain derivatives could effectively combat antibiotic-resistant bacteria. The study demonstrated that the inclusion of specific functional groups enhanced binding affinity to target enzymes, significantly improving their efficacy compared to traditional antibiotics.

Case Study 2: Anticancer Potential
In vitro studies have shown that pyridine-thione derivatives can induce apoptosis in cancer cells through caspase activation pathways. These findings suggest that further development of such compounds could lead to novel therapeutic agents for cancer treatment.

Q & A

Q. Critical parameters :

  • Solvent polarity : Ethanol or DMF enhances solubility of intermediates .
  • Catalyst loading : Sodium acetate (1–1.2 eq.) maximizes methylation efficiency .
  • Temperature : Prolonged reflux (8–10 hrs) improves cyclization in heterocyclic systems .
    Example : In oxadiazole-thione syntheses, excess phenacyl bromide at 80°C increases yields by 15–20% .

Advanced: How should structural data contradictions (e.g., NMR vs. XRD) be resolved?

Q. Cross-validation strategy :

  • NMR : Compare experimental 1^1H chemical shifts (e.g., δ 2.54–2.58 ppm for methyl groups) with computed values (DFT) to detect anomalies .
  • XRD : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) by analyzing sulfur bond geometry .
  • IR : Confirm thione C=S stretches (1040–1120 cm1^{-1}) to rule out oxidation artifacts .

Advanced: What mechanistic insights explain regioselectivity in its reactions?

Regioselectivity is governed by:

  • Electronic effects : The thione sulfur directs electrophiles to the C-5 position via resonance stabilization .
  • Steric hindrance : Bulky substituents at C-6 (e.g., hydroxymethyl) favor substitution at less hindered sites .
    Case study : In Mannich reactions, the thione moiety selectively reacts with formaldehyde and amines at C-3 due to charge localization .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Q. Stability assays :

  • pH : The thione group is stable in neutral to mildly acidic conditions (pH 5–7) but hydrolyzes in strong base (pH >10) .
  • Thermal stability : Decomposition occurs above 150°C, verified by TGA. Short-term storage at –20°C in inert atmospheres prevents oxidation .

Advanced: What strategies address low solubility in bioactivity assays?

Q. Solubility enhancement :

  • Derivatization : Introduce polar groups (e.g., acetamide) via nucleophilic substitution .
  • Co-solvents : Use DMSO-water mixtures (≤10% v/v) to maintain compound integrity while improving solubility .

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